molecular formula C23H16BrFN2O3 B15081400 Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-68-1

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15081400
CAS No.: 302912-68-1
M. Wt: 467.3 g/mol
InChI Key: VGPZGEJDFYEXCO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, starting from the construction of the pyrrolo[1,2-c]pyrimidine core. One common method involves the use of a metal-free consecutive chemoselective double cyanation reaction, which provides good yields and functional group tolerance . The reaction mechanism includes a sequence of cyano-addition, migration, and aromatization to form the pyrrole skeleton .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrrolo[1,2-c]pyrimidine core can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents and functional groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart unique reactivity and biological activity.

Properties

CAS No.

302912-68-1

Molecular Formula

C23H16BrFN2O3

Molecular Weight

467.3 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

VGPZGEJDFYEXCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Br

Origin of Product

United States

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